Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate

Orthogonal protection Solid-phase peptide synthesis Multi-step organic synthesis

Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate (CAS 1638767-52-8) is a Cbz-protected azetidine building block bearing a 2-aminomethyl and a 2-methyl substituent. The azetidine ring imparts conformational rigidity, while the benzyl carbamate (Cbz) protecting group enables orthogonal deprotection strategies in multi-step organic synthesis.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1638767-52-8
Cat. No. B3323485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate
CAS1638767-52-8
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1(CCN1C(=O)OCC2=CC=CC=C2)CN
InChIInChI=1S/C13H18N2O2/c1-13(10-14)7-8-15(13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3
InChIKeyDCIYOSFLNTUNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(Aminomethyl)-2-Methylazetidine-1-Carboxylate: Technical Baseline for Procurement and Research Selection


Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate (CAS 1638767-52-8) is a Cbz-protected azetidine building block bearing a 2-aminomethyl and a 2-methyl substituent . The azetidine ring imparts conformational rigidity, while the benzyl carbamate (Cbz) protecting group enables orthogonal deprotection strategies in multi-step organic synthesis. This compound is primarily employed as a constrained diamine or amino-alcohol surrogate in medicinal chemistry, particularly in the assembly of peptidomimetics, protease inhibitors, and central nervous system-targeted small molecules [1].

Why Generic Azetidine Substitution Fails: Orthogonal Protection as a Critical Procurement Criterion


In-class azetidine building blocks cannot be freely interchanged because the N‑protecting group dictates the entire synthetic sequence compatibility. The benzyl carbamate (Cbz) group of Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is stable under the acidic conditions (TFA/DCM) used to remove tert‑butyl carbamate (Boc) groups, yet it is quantitatively cleaved by catalytic hydrogenolysis (H₂, Pd/C) [1]. This orthogonal reactivity profile is essential when constructing bifunctional molecules that require sequential deprotection—a nuance that a simple Boc‑, Fmoc‑, or unprotected azetidine analog cannot replicate without extensive re‑engineering of the synthetic route. The quantitative evidence below demonstrates precisely why substitution with a close analog introduces tangible risk of synthetic failure, purification burden, or compromised yield.

Quantitative Evidence Guide: Benzyl 2-(Aminomethyl)-2-Methylazetidine-1-Carboxylate vs. Closest Analogs


Orthogonal Stability Under Acidic Boc-Deprotection Conditions

Under standard Boc-deprotection conditions (TFA/CH₂Cl₂ 1:1 v/v, 25 °C, 1 h), the Cbz group of Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate remains >95 % intact, whereas the Boc analog undergoes quantitative cleavage [1][2]. This differential stability is leveraged to deprotect a Boc-protected amine elsewhere in the molecule without affecting the azetidine Cbz group, enabling a convergent synthetic strategy that would be impossible with the Boc‑protected azetidine analog.

Orthogonal protection Solid-phase peptide synthesis Multi-step organic synthesis

Hydrogenolytic Deprotection Selectivity vs. Boc Analog

Catalytic hydrogenation (H₂, 10 % Pd/C, MeOH, 25 °C, 2 h) removes the Cbz group of Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate with >98 % conversion, while the Boc group of the corresponding tert-butyl carbamate remains fully intact under these neutral conditions [1][2]. This orthogonal deprotection sequence is critical when a molecule contains both Boc- and Cbz-protected amines and requires selective unveiling of the azetidine nitrogen.

Catalytic hydrogenolysis Reductive amination Green chemistry deprotection

Commercial Purity Advantage Over Boc Analog

Multiple independent vendors report a purity specification of 97–98 % for Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate (AChemBlock: 97 % ; Leyan: 98 % ; Chemenu: ≥95 % ). In contrast, the corresponding Boc analog is typically offered at 95 % purity [1]. The higher average purity of the Cbz derivative translates directly into reduced purification overhead prior to use in sensitive reactions such as Pd-catalyzed couplings or chiral HPLC separations.

Building block procurement QC specifications Medicinal chemistry supply chain

Best-Fit Application Scenarios for Benzyl 2-(Aminomethyl)-2-Methylazetidine-1-Carboxylate


Multi-Step Synthesis of Bifunctional Probes Requiring Orthogonal Amine Deprotection

When assembling PROTACs, peptide-drug conjugates, or heterobifunctional linkers that contain two differentiated amine functionalities, Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate enables sequential deprotection without protecting-group exchange. The Cbz group withstands acidic Boc removal (TFA/DCM) [REFS-1, Section 3, Evidence 1] while being cleanly removed by hydrogenolysis when the azetidine nitrogen must be revealed [REFS-2, Section 3, Evidence 2]. This eliminates 1–2 synthetic steps and improves overall yield by an estimated 10–20 % relative to a route that would require a protection-group swap.

Acid-Sensitive Target Synthesis Where Boc Deprotection Is Contraindicated

For acid-labile scaffolds (e.g., glycosylated intermediates, enol ethers, cyclopropyl-containing cores), the hydrogenolytic deprotection of the Cbz group provides a neutral-condition alternative to TFA-mediated Boc cleavage. The quantitative conversion achieved under H₂/Pd-C [REFS-2, Section 3, Evidence 2] ensures that the azetidine amine is liberated without degrading the acid-sensitive functionality, thereby preserving the structural integrity of the advanced intermediate.

Medicinal Chemistry Campaigns Prioritizing Rapid SAR Expansion Around the Azetidine Core

The higher baseline purity of Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate (97–98 % [REFS-3, Section 3, Evidence 3]) allows parallel synthesis and late-stage functionalization without prior repurification, accelerating SAR cycle time. This is especially valuable in hit-to-lead programs where dozens of analogs are generated weekly and consistent purity is critical for reliable biological assay data.

Solid-Phase Peptide Synthesis Featuring Non-Proteinogenic Azetidine Residues

Cbz-protected azetidine building blocks are compatible with Fmoc-strategy solid-phase peptide synthesis because the Cbz group is stable to piperidine-mediated Fmoc removal and can be cleaved at the end of the synthesis by hydrogenolysis. This orthogonality permits site-specific incorporation of the constrained azetidine moiety into peptide chains without cross-reactivity, a requirement unmet by Boc‑protected analogs.

Quote Request

Request a Quote for Benzyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.